6-Oxo D-(-)-Norgestrel

Description

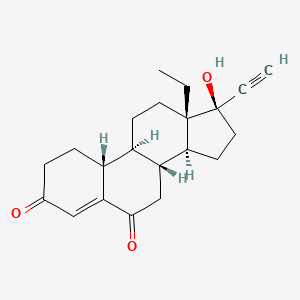

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,11,14-16,18,24H,3,5-10,12H2,1H3/t14-,15-,16-,18+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOBDGUKWSBLIQ-UYNWWRBASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C4CCC(=O)C=C4C(=O)CC3C1CCC2(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C(=O)C[C@H]3[C@@H]1CC[C@]2(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858264 | |

| Record name | (8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-8,9,10,11,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6(2H,7H)-dione (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175109-63-3 | |

| Record name | 13-Ethyl-17-hydroxy-18,19-dinor-17alpha-pregn-4-en-20-yne-3,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1175109633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-8,9,10,11,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6(2H,7H)-dione (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13-ETHYL-17-HYDROXY-18,19-DINOR-17.ALPHA.-PREGN-4-EN-20-YNE-3,6-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD6T9X38NA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis Approaches for Norgestrel (B7790687) and its Intermediates

The stereochemistry of norgestrel is crucial for its biological activity, necessitating synthetic routes that can precisely control the formation of its chiral centers. A key intermediate in the total synthesis of norgestrel is ethyl secodione, and its stereoselective reduction is a critical step in establishing the desired stereoisomer. almacgroup.comnih.gov

One of the most effective methods for achieving this is through the biocatalytic reductive desymmetrization of the prochiral ethyl secodione. almacgroup.com This approach utilizes carbonyl reductase (CRED) or alcohol dehydrogenase (ADH) enzymes to stereoselectively reduce one of the ketone groups, yielding the chiral (13R, 17S)-ethyl secol, a key precursor to levonorgestrel (B1675169). almacgroup.comnih.gov The high stereoselectivity of these enzymatic reactions often surpasses that of traditional chemical methods, which can produce a mixture of diastereomers and require challenging purification steps. almacgroup.com

Research has focused on identifying and engineering robust enzymes for this transformation. For instance, a carbonyl reductase from Bacillus weidmannii has shown high stereoselectivity in the bioreduction of ethyl secodione. almacgroup.com Further enzyme engineering, guided by computational modeling, has led to the development of mutants with enhanced activity, thermal stability, and solvent tolerance, enabling the reaction to be performed at higher substrate concentrations, which is crucial for industrial-scale production. nih.gov

Table 1: Biocatalytic Reduction of Ethyl Secodione

| Enzyme Source | Substrate | Key Product | Stereoselectivity | Key Findings |

|---|---|---|---|---|

| Bacillus weidmannii CRED almacgroup.com | Ethyl Secodione | (13R, 17S)-Ethyl Secol | High | Highly stereoselective bioreduction with low enzyme loading. |

| Ralstonia sp. ADH (RasADH) nih.gov | Ethyl Secodione | (13R, 17S)-Ethyl Secol | Excellent | Directed evolution yielded a mutant with 183-fold increased activity. |

| Thermoanaerobacter brockii ADH (TbADH) rsc.org | Ethyl Secodione | (13R, 17S)-Ethyl Secol | >99.5% ee and de | Structure-guided directed evolution improved enzyme activity. |

The subsequent Torgov cyclization of the chiral ethyl secol intermediate assembles the steroidal A/B bicyclic core, preserving the chirality established in the enzymatic reduction step. almacgroup.com This chemoenzymatic approach provides a more efficient and sustainable route to levonorgestrel and its derivatives compared to purely chemical syntheses. almacgroup.com

Targeted Synthesis of 6-Oxo D-(-)-Norgestrel and Related Oxygenated Derivatives

The synthesis of this compound, also known as 6-Keto Levonorgestrel, involves the specific introduction of a ketone group at the C6 position of the levonorgestrel steroid nucleus. synzeal.com This is typically achieved through a two-step process: initial hydroxylation at the C6 position followed by oxidation of the resulting alcohol.

The first step, the introduction of a hydroxyl group, can be accomplished through various methods, including allylic oxidation and microbial hydroxylation. researchgate.netsmolecule.com Selenium dioxide is a classic reagent for the allylic oxidation of Δ⁴-3-keto steroids, leading to the formation of the 6β-hydroxy derivative. researchgate.net Alternatively, biocatalytic approaches using microorganisms such as Cunninghamella species can also achieve hydroxylation at the C6 position. researchgate.net

Once the 6-hydroxy derivative is obtained, it is then oxidized to the corresponding 6-oxo compound. researchgate.net The Pfitzner-Moffat oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by a carbodiimide, is a known method for this transformation. researchgate.netresearchgate.net Other oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), have also been employed for the oxidation of steroidal alcohols to ketones. researchgate.netcdnsciencepub.com

Table 2: Synthesis of 6-Oxygenated Norgestrel Derivatives

| Starting Material | Reagent/Method | Product | Key Features |

|---|---|---|---|

| Levonorgestrel | Selenium Dioxide | 6β-Hydroxy Levonorgestrel | Allylic oxidation. researchgate.net |

| dl-Norgestrel | Cunninghamella echinulata | 6β,10β-Dihydroxy Norgestrel | Microbial hydroxylation, with the d-enantiomer being the preferred substrate. researchgate.net |

| 6-Hydroxy Glucocorticosteroid | Pfitzner-Moffat Oxidation | 6-Oxo Glucocorticosteroid | Oxidation of the 6-hydroxy group. researchgate.netresearchgate.net |

| 6-Hydroxy Steroid Diol | Pyridinium Chlorochromate (PCC) | 6-Keto Steroid Ketol | Reliable and easy-to-use oxidizing agent. cdnsciencepub.com |

Chemoenzymatic and Biocatalytic Pathways for Steroid Synthesis

The complexity of steroid molecules makes their synthesis a prime area for the application of chemoenzymatic and biocatalytic methods. nih.gov These approaches combine the flexibility of traditional organic synthesis with the high regio- and stereoselectivity of enzymatic transformations, leading to more efficient and environmentally friendly processes.

Enzymes such as cytochrome P450 monooxygenases (P450s) are particularly valuable for the selective hydroxylation of steroid skeletons at positions that are often difficult to functionalize using conventional chemical methods. smolecule.comnih.gov For instance, certain P450 enzymes can introduce hydroxyl groups at specific positions on the steroid nucleus, which can then be further modified. smolecule.com The induction of these enzymes can be influenced by various compounds, a factor that is important in understanding potential drug-drug interactions. nih.gov

As discussed previously, carbonyl reductases (CREDs) and alcohol dehydrogenases (ADHs) are instrumental in the asymmetric reduction of keto groups, a key step in establishing the stereochemistry of many steroids, including norgestrel. almacgroup.comnih.gov The development of novel biocatalytic routes is an active area of research, with goals of significantly reducing the cost of production for important steroidal active pharmaceutical ingredients (APIs). almacgroup.com

Table 3: Biocatalytic Approaches in Steroid Synthesis

| Enzyme Class | Transformation | Substrate Example | Key Advantage |

|---|---|---|---|

| Carbonyl Reductase (CRED) | Asymmetric Ketone Reduction | Ethyl Secodione | High stereoselectivity in forming chiral alcohols. almacgroup.comnih.gov |

| Cytochrome P450 Monooxygenase | Regioselective Hydroxylation | Norgestrel | Introduction of hydroxyl groups at specific positions. smolecule.com |

| Alcohol Dehydrogenase (ADH) | Desymmetrization of Diketones | 2,2-disubstituted cyclopenta-1,3-diones | Production of highly desired chiral 3-hydroxycycloketone intermediates. rsc.org |

| Esterase | Enantioselective Desymmetrization | Diethyl 1-amino-2-vinylcyclopropane-1,2-dicarboxylate | Production of chiral intermediates for amino acids. nih.gov |

Derivatization Strategies and Structural Elucidation of Novel Adducts

Derivatization of the norgestrel scaffold is a key strategy for producing novel compounds with potentially altered biological activities and for preparing derivatives suitable for analytical purposes, such as immunoassays. iisc.ac.in A common modification is the conversion of the C3-keto group into an oxime. google.comgoogle.comtandfonline.com The synthesis of norgestrel oximes can be achieved by reacting norgestrel with hydroxylamine (B1172632) hydrochloride in the presence of a base. google.comgoogle.com The resulting oximes can exist as a mixture of E and Z isomers, which can be separated and characterized. synzeal.com

The structural elucidation of these new derivatives and other synthesis-related impurities is heavily reliant on modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is fundamental for determining the carbon skeleton and the stereochemistry of the molecule. researchgate.netipb.ptupi.edu Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are used to establish the connectivity of atoms within the molecule. ipb.pt

Mass spectrometry (MS) is another indispensable tool for structural characterization. researchgate.net It provides the molecular weight of the compound and, through fragmentation analysis (MS/MS), yields valuable information about its structure. nih.govacdlabs.comnih.gov The combination of liquid chromatography with mass spectrometry (LC-MS) is a powerful technique for the separation and identification of impurities and derivatives in complex mixtures. nih.gov For certain analyses, derivatization is employed to enhance the ionization efficiency and sensitivity of detection in MS. researchgate.net

Table 4: Derivatization and Structural Elucidation of Norgestrel Adducts

| Derivative/Adduct | Synthetic Method | Analytical Technique(s) | Key Findings |

|---|---|---|---|

| Norgestrel 3-Oxime | Reaction with hydroxylamine hydrochloride. google.comgoogle.com | HPLC, NMR, MS | Formation of E and Z isomers, characterized by their spectral data. synzeal.com |

| 6β-Hydroxy Norgestrel | Allylic oxidation with selenium dioxide. researchgate.net | ¹H NMR, 2D NOESY | Stereochemistry of the 6-hydroxy group confirmed. researchgate.net |

| Levonorgestrel Impurity A | Byproduct of hydrolysis during synthesis. smolecule.com | LC-MS/MS | Identified as 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregna-4,8(14)-dien-20-yn-3-one. smolecule.com |

| Levonorgestrel Impurity C | Byproduct of ethynylation step. | LC-MS/MS, NMR | Structural elucidation performed for quality control. |

Mechanistic Investigations of Biotransformation and Metabolic Pathways

In Vitro Enzymatic Transformations of Norgestrel (B7790687) and its 6-Oxo Derivative

In vitro studies using human and animal tissues have been instrumental in elucidating the specific enzymes responsible for the metabolism of norgestrel. These investigations pinpoint the roles of major enzyme families in producing various oxidized, hydroxylated, and reduced metabolites.

The Cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, is central to the phase I metabolism of many drugs, including norgestrel. nih.gov In vitro studies with human liver microsomes have confirmed that oxidative metabolism of levonorgestrel (B1675169) is catalyzed by CYP enzymes. fda.gov Specifically, CYP3A4 has been identified as a key enzyme in this process. fda.govdrugbank.com The metabolism of norgestrel can be significantly increased by the concomitant use of substances known to induce these drug-metabolizing enzymes, such as certain anticonvulsants and anti-infectives. nih.gov Conversely, inhibitors of CYP3A, like grapefruit, may elevate the serum concentration of norgestrel. nih.gov While norgestrel is a substrate for CYP3A4, one study investigating the effects of an oral contraceptive containing ethinylestradiol and norgestrel found no significant impact on either intestinal or hepatic CYP3A activity, suggesting that at typical doses, it does not substantially alter the metabolism of other CYP3A substrates. nih.gov

Hydroxysteroid dehydrogenases (HSDs) are another critical class of enzymes involved in the biotransformation of steroids. These enzymes catalyze the interconversion of hydroxysteroids and ketosteroids. Studies have shown that progestins can modulate the activity of these enzymes. For instance, some synthetic progestins have been found to inhibit 3β-hydroxysteroid dehydrogenase (3βHSD) type 2. plos.org In the context of norgestrel exposure in zebrafish, research has noted significant up-regulation of genes for enzymes like 20β-hydroxysteroid dehydrogenase (hsd20b) and 11β-hydroxysteroid dehydrogenase 2 (hsd11b2). ebi.ac.uknih.gov

In human endometrium, the use of a levonorgestrel-releasing intrauterine system has been shown to suppress the expression of 17β-hydroxysteroid dehydrogenase type 2 (17βHSD2). nih.gov This enzyme is crucial for regulating the intracellular levels of androgens and estrogens. nih.gov The primary metabolites of norgestrel often involve reduction of the A-ring, leading to the formation of various tetrahydronorgestrel isomers, a reaction catalyzed by reductases. pharmacompass.com

Norgestrel is a racemic mixture of two stereoisomers: the biologically active D-(-)-norgestrel (levonorgestrel) and the inactive L-(+)-norgestrel. wikipedia.org The metabolism of these enantiomers is highly stereoselective. nih.gov In vitro studies using rabbit liver microsomes demonstrated that the metabolism of D-norgestrel was significantly more rapid than that of L-norgestrel. capes.gov.br Over 80% of D-norgestrel was metabolized within 30 minutes, whereas only 50% of L-norgestrel was metabolized in the same timeframe.

This stereoselectivity extends to the metabolic pathways themselves. The principal metabolic pathway for the inactive L-enantiomer is 16β-hydroxylation, while 16α-hydroxylation is a minor pathway. pharmacompass.comnih.gov Conversely, these hydroxylation pathways are not significant for the active D-enantiomer. pharmacompass.com The primary metabolite identified for D-norgestrel is 3α,5β-tetrahydronorgestrel, resulting from the reduction of the A-ring. pharmacompass.comnih.gov Other stereoselective transformations noted for the L-enantiomer include 1β-hydroxylation and D-homoannulation. nih.gov

| Enantiomer | Major Metabolic Pathway | Identified Metabolites |

|---|---|---|

| D-(-)-Norgestrel (Levonorgestrel) | A-ring reduction | 3α,5β-Tetrahydronorgestrel |

| L-(+)-Norgestrel | 16β-hydroxylation | 16β-Hydroxynorgestrel, 16α-Hydroxynorgestrel |

Contributions of Hydroxysteroid Dehydrogenases (HSDs) and Reductases

Biotransformation by Microbial and Environmental Systems

Synthetic hormones like norgestrel can enter the environment, where they are subject to biotransformation by microorganisms. These processes are key to the environmental fate and potential degradation of the compound.

Studies investigating the environmental fate of norgestrel have identified several transformation products (TPs) generated by microorganisms. In laboratory models using activated sludge from wastewater treatment plants, four distinct degradation products of norgestrel were identified. acs.orgnih.govresearchgate.net A more recent study using an anaerobic/anoxic/oxic (A/A/O) reactor process identified a total of 13 TPs for norgestrel. nih.gov

Research using freshwater microalgae has also shed light on novel TPs. When exposed to Scenedesmus obliquus and Chlorella pyrenoidosa, norgestrel was transformed into two previously unidentified products: 4,5-dihydronorgestrel and 6,7-dehydronorgestrel. nih.gov The primary transformation pathways proposed in these algal systems include hydroxylation, reduction, and oxidation. nih.gov

| Environmental System | Number of TPs Identified | Examples of Identified TPs | Reference |

|---|---|---|---|

| Activated Sludge Bacteria | 4 | Not specified in abstract | acs.orgnih.gov |

| A/A/O Bioreactor | 13 | Not specified in abstract | nih.gov |

| Freshwater Microalgae | 2 | 4,5-dihydronorgestrel, 6,7-dehydronorgestrel | nih.gov |

The degradation of norgestrel in various environmental models has been shown to follow first-order reaction kinetics. nih.govnih.gov In studies with activated sludge bacteria, the degradation half-life (T1/2) for norgestrel was reported to be 12.5 days. acs.orgnih.gov In a separate study using functional bacterial gels in a bioreactor, the biodegradation of norgestrel followed first-order kinetics with a kinetic constant of 0.08 h⁻¹, and 12 TPs were identified. nih.gov

The efficiency of degradation can vary between different microbial species and reactor conditions. For instance, the microalga Scenedesmus obliquus was found to be more efficient at transforming norgestrel than Chlorella pyrenoidosa, with the former achieving almost complete transformation within 5 days. nih.gov In an A/A/O process, norgestrel was mainly eliminated in the anaerobic and anoxic units, while its transformation products were primarily formed in these units and subsequently eliminated in the aerobic unit. nih.gov This highlights the importance of different redox conditions in the stepwise degradation of the parent compound and its metabolites. nih.gov

Identification of Novel Transformation Products in Environmental Models

Conjugation Pathways: Glucuronidation and Sulfation Mechanisms in Vitro

The biotransformation of progestins like norgestrel and its derivatives is a multi-step process that culminates in the formation of more water-soluble compounds to facilitate their excretion from the body. After the initial Phase I metabolic reactions, such as oxidation and reduction, the resulting metabolites, along with the parent drug, undergo Phase II conjugation reactions. The primary conjugation pathways investigated for norgestrel and its metabolites in vitro are glucuronidation and sulfation. nih.gov These processes involve the enzymatic addition of glucuronic acid or a sulfonate group, respectively, which significantly increases the polarity of the steroid molecules. nih.govwikipedia.org

Detailed in vitro studies using human liver microsomes and recombinant enzymes have been crucial in elucidating the specific enzymes and mechanisms involved in these conjugation pathways. While specific research focusing exclusively on the conjugation of 6-Oxo D-(-)-Norgestrel is limited, the metabolic fate of its parent compound, levonorgestrel (D-(-)-norgestrel), provides a well-established framework for understanding its likely conjugation patterns.

Glucuronidation

Glucuronidation is a major metabolic pathway for levonorgestrel and its metabolites. pharmgkb.orgwikipedia.org This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver. wikipedia.org In vitro studies have identified specific UGT isoforms responsible for the glucuronidation of norgestrel metabolites.

Research has shown that following Phase I metabolism, the hydroxylated and reduced metabolites of levonorgestrel are prime substrates for glucuronidation. nih.govpharmacompass.com The excretion of norgestrel metabolites occurs predominantly in the form of glucuronides. pharmacompass.comfda.gov Studies involving recombinant UGTs have demonstrated that UGT1A1 plays a major role in the elimination of norgestrel. researchgate.net The conjugation primarily occurs at the hydroxyl groups introduced during Phase I metabolism or at the 17β-hydroxyl group of the parent steroid. pharmgkb.org

Sulfation

Alongside glucuronidation, sulfation represents another critical conjugation pathway for levonorgestrel and its metabolites. pharmacompass.comresearchgate.net This process is mediated by sulfotransferase (SULT) enzymes. In vitro investigations have confirmed that metabolites of norgestrel can be conjugated to form sulfated products. researchgate.net

The table below summarizes the key enzymes and resulting products in the conjugation of norgestrel metabolites as determined by in vitro studies.

| Conjugation Pathway | Enzyme Family | Key in vitro Findings | Resulting Conjugates | Primary Role |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UGT1A1 is a major contributor to norgestrel elimination. researchgate.net | Glucuronide conjugates of hydroxylated and reduced metabolites. nih.govpharmgkb.org | Facilitating excretion, as glucuronides are the predominant form in which metabolites are eliminated. pharmacompass.comfda.gov |

| Sulfation | Sulfotransferases (SULTs) | Forms a major portion of circulating metabolites. pharmacompass.comfda.gov | Sulfate conjugates, notably 3α, 5β-tetrahydro-levonorgestrel sulfate. pharmacompass.comfda.gov | Contributing to the circulating pool of metabolites. pharmacompass.com |

Molecular Interactions and Receptor Binding Dynamics

Ligand-Receptor Binding Affinities and Kinetics for Steroid Receptors

The binding affinity of a progestin to various steroid receptors is a key determinant of its biological activity and potential side effects. oup.com 6-Oxo D-(-)-Norgestrel has been engineered to exhibit a highly selective binding profile. nih.gov

This compound demonstrates a high binding affinity for the progesterone (B1679170) receptor (PR). nih.govresearchgate.net In comparative studies, its affinity for PR is noted to be significant, following 3-keto-desogestrel but higher than levonorgestrel (B1675169) and progesterone itself. researchgate.netnih.gov Receptor transactivation experiments have shown that this compound has a greater potency in transactivating the human progesterone receptor than progesterone. nih.govnih.gov This heightened potency is supported by docking experiments which indicate that it occupies the same position as progesterone within the PR ligand-binding domain (LBD). nih.govnih.gov It forms additional stabilizing contacts between its 17α-acetoxy and 16-methylene groups and the PR LBD. nih.govnih.gov This strong interaction with the PR is responsible for its potent progestational effects. researchgate.netnih.gov In fact, when administered parenterally, its progestational activity is reported to be 100 times greater than that of progesterone. researchgate.net

Table 1: Relative Binding Affinity to Progesterone Receptor

| Compound | Relative Binding Affinity (%) |

|---|---|

| 3-Keto-desogestrel | Highest |

| This compound (Nestorone) | High |

| Levonorgestrel | Moderate |

| Progesterone | Lower |

This table is based on comparative data where 3-Keto-desogestrel showed the highest binding affinity. researchgate.netnih.gov

A defining characteristic of this compound is its remarkably low affinity for the androgen receptor (AR). nih.govnih.gov Its binding affinity to AR is 500 to 600 times less than that of testosterone (B1683101). researchgate.netnih.gov This is in stark contrast to other progestins like levonorgestrel and 3-keto-desogestrel, which show significant binding to the AR. nih.gov Docking studies have confirmed that this compound is not stabilized within the human androgen receptor LBD, which accounts for its negligible androgen receptor transactivation. nih.govdrugbank.com This high degree of selectivity results in a lack of androgenic or anabolic activity, a significant advantage over many testosterone-derived progestins. researchgate.netnih.gov

While highly selective for the PR, this compound does exhibit some interaction with the glucocorticoid receptor (GR). nih.govdrugbank.com Studies have shown that it has a significant binding affinity for the GR. nih.gov One study reported an ED50 of 56 nM for calf thymus GR, compared to 21 nM for dexamethasone. targetmol.com However, despite this binding, in vivo studies have demonstrated that this compound does not possess any glucocorticoid activity. nih.govtargetmol.com Furthermore, it shows no significant binding to estrogen receptors (ER) or sex hormone-binding globulin (SHBG). researchgate.netnih.govtargetmol.com

Androgen Receptor (AR) Interactions and Selectivity

Structure-Activity Relationship (SAR) Studies of this compound and Analogous Steroids

Structure-activity relationship (SAR) studies have been crucial in understanding the high potency and selectivity of this compound. nih.gov As a "19-nor pregnane," its structure has been optimized for specific interaction with the progesterone receptor. nih.gov The potent progestational activity and lack of androgenic effect are confirmed through both binding and transactivation properties related to the PR and AR structures. nih.gov

Docking experiments reveal that the 17α-acetoxy and 16-methylene groups of this compound form additional stabilizing contacts within the PR ligand-binding domain, enhancing its potency compared to progesterone. nih.govnih.gov An analog, 13-ethyl NES, establishes similar contacts and shows comparable potency. nih.govdrugbank.com In contrast, the lack of stabilization within the androgen receptor's ligand-binding domain leads to negligible androgenic transactivation. nih.govdrugbank.com These structural features are key to its pharmacological profile.

Modulation of Steroidogenic Enzymes and Other Molecular Targets

Some synthetic progestins are known to interact with 3-oxo-5-alpha-steroid 4-dehydrogenase (also known as 5α-reductase), an enzyme that converts testosterone to the more potent androgen, dihydrotestosterone (B1667394). drugbank.comuniprot.org While specific inhibitory data for this compound on this enzyme is not detailed in the provided search results, the focus of its design has been on receptor-level selectivity to avoid androgenic effects. nih.gov The primary mechanism for its lack of androgenicity is its extremely low affinity for the androgen receptor itself, rather than through the inhibition of steroidogenic enzymes. nih.govnih.gov

Influence on 5α-Reductase Activity and Steroid Biosynthesis

The enzyme 5α-reductase plays a critical role in steroid metabolism, particularly in the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT). wikipedia.org This conversion is a key step in androgen and estrogen metabolism. wikipedia.org The activity of 5α-reductase is a significant factor in the manifestation of androgen-related conditions. nih.govresearchgate.net Inhibition of this enzyme is a mechanism through which certain synthetic progestins can exert anti-androgenic effects. nih.gov

This compound, also known as 6-Keto levonorgestrel, is a metabolite of levonorgestrel (D-(-)-Norgestrel). nih.govclearsynth.com While direct and extensive research detailing the specific inhibitory profile of this compound on 5α-reductase is not prominently available, the activity of its parent compound, levonorgestrel, has been studied. Levonorgestrel is the biologically active enantiomer in the racemic mixture norgestrel (B7790687). drugbank.com

Research has demonstrated that levonorgestrel inhibits 5α-reductase activity. researchgate.net In an in-vitro study assessing the formation of DHT from testosterone in genital skin, levonorgestrel was found to inhibit the process, indicating its effect on 5α-reductase. Another study investigating various oral contraceptive progestins found that levonorgestrel blocked skin 5α-reductase activity with a half-maximal inhibitory concentration (IC50) of 52 μM. nih.gov This positions it as an inhibitor of the enzyme, although other progestins like norgestimate (B1679921) showed higher potency in the same study. nih.gov

The metabolic pathway of progestins is a key aspect of their influence on steroid biosynthesis. Levonorgestrel itself is metabolized by 5α-reductase into 5α-dihydrolevonorgestrel (5α-DHLNG). wikipedia.org This metabolite retains significant biological activity, interacting with both progesterone and androgen receptors. wikipedia.org The affinity of 5α-DHLNG for the androgen receptor is comparable to that of levonorgestrel itself. wikipedia.org Further metabolism of 5α-DHLNG leads to the formation of 3α,5α- and 3β,5α-tetrahydrolevonorgestrel (THLNG), which exhibit weak estrogenic activity. wikipedia.org This metabolic cascade illustrates that the influence of a progestin on steroid biosynthesis is complex, involving the parent compound and its various metabolites which may have distinct receptor binding profiles and biological activities.

While progesterone and norethindrone (B1679910) have been shown to inhibit 5α-reductase activity in a dose-dependent manner in studies on genital skin fibroblasts, dl-norgestrel and d-norgestrel (levonorgestrel) showed little to no effect at similar concentrations in one particular study. nih.gov This highlights the variability in findings across different experimental systems and the need for more specific research on individual metabolites like this compound.

Table 1: In Vitro Inhibition of Skin 5α-Reductase by Various Progestins This table displays the half-maximal inhibitory concentration (IC50) for several progestins, indicating their potency in blocking 5α-reductase activity.

| Compound | IC50 (μM) nih.gov |

| Norgestimate | 10 |

| Levonorgestrel | 52 |

| Dienogest | 55 |

| Cyproterone Acetate | 87 |

| Gestodene | 98 |

Table 2: Relative Binding Affinities (RBA) of Levonorgestrel and its Metabolites to Steroid Receptors This table shows the binding affinity of Levonorgestrel and its key metabolites to various steroid hormone receptors, presented as a percentage relative to a reference ligand.

| Compound | Progesterone Receptor (PR) (%) | Androgen Receptor (AR) (%) | Estrogen Receptor (ER) (%) |

| Levonorgestrel | 150–162 iiab.me | 34-45 wikipedia.orgiiab.me | 0 iiab.me |

| 5α-Dihydrolevonorgestrel | 50 wikipedia.orgiiab.me | 38 wikipedia.orgiiab.me | 0 iiab.me |

| 3α,5α-Tetrahydrolevonorgestrel | Data not available | Data not available | 0.4 wikipedia.orgiiab.me |

| 3β,5α-Tetrahydrolevonorgestrel | Data not available | Data not available | 2.4 wikipedia.orgiiab.me |

Sophisticated Analytical and Bioanalytical Method Development

Chromatographic-Mass Spectrometric (LC-MS/MS) Techniques for Metabolite Profiling and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the quantification of levonorgestrel (B1675169) and its metabolites, including 6-Oxo D-(-)-Norgestrel, due to its high sensitivity and specificity. nih.govresearchgate.netnih.gov The development of these methods involves meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation and Extraction: To isolate levonorgestrel and its metabolites from complex biological matrices like plasma or serum, various extraction techniques are employed. Liquid-liquid extraction (LLE) using solvents such as methyl tert-butyl ether (MTBE) or diethyl ether is a common approach. researchgate.netnih.gov Solid-phase extraction (SPE) is also utilized, sometimes in an online configuration to automate the process and enhance throughput. researchgate.netomicsonline.org These extraction steps are critical for removing interfering substances and concentrating the analytes before analysis. omicsonline.org

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is typically used for separation. nih.govomicsonline.org A C18 analytical column is frequently chosen for this purpose. nih.govnih.govajrcps.com Gradient elution with a mobile phase consisting of an aqueous component (like de-ionized water with a modifier such as ammonium (B1175870) hydroxide (B78521) or formic acid) and an organic solvent (commonly methanol (B129727) or acetonitrile) allows for the effective separation of the parent drug from its metabolites. nih.govomicsonline.orgajrcps.com

Mass Spectrometric Detection: Detection is often performed using a triple quadrupole mass spectrometer operating in positive ion mode with an electrospray ionization (ESI) source. nih.gov The instrument is set to monitor specific precursor-to-product ion transitions in what is known as multiple reaction monitoring (MRM), which provides high selectivity and sensitivity. eurjchem.com For instance, in the analysis of levonorgestrel, a precursor ion of m/z 313.2 might be monitored for its transition to a product ion of m/z 245.2. nih.govthieme-connect.com The use of high-resolution mass spectrometry, such as with an Orbitrap detector, can also be applied for comprehensive metabolite profiling. icr.ac.ukmdpi.com Method validation is performed according to regulatory guidelines, such as those from the FDA, to ensure parameters like accuracy, precision, linearity, and stability meet acceptance criteria. nih.govinnovareacademics.in

| Parameter | Description | Reference |

|---|---|---|

| Sample Type | Human Plasma, Serum | nih.govnih.gov |

| Extraction Method | Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) | nih.govomicsonline.org |

| Chromatography | UPLC/HPLC with C18 column | nih.govomicsonline.org |

| Mobile Phase | Gradient of Acetonitrile/Methanol and Water with modifier (e.g., 0.1% NH4OH or 0.1% Formic Acid) | nih.govomicsonline.org |

| Ionization | Heated Electrospray Ionization (HESI), Positive Mode | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS), Multiple Reaction Monitoring (MRM) | thieme-connect.comnih.gov |

| Internal Standard | Deuterated analog (e.g., D-(-)-Norgestrel-d7, Levonorgestrel-d6) | nih.govomicsonline.org |

| Lower Limit of Quantification (LLOQ) | Ranges from 20 pg/mL to 100 pg/mL depending on the specific method and analyte | omicsonline.orgnih.gov |

Development and Validation of Immunoassays and Radiometric Methods for Research Applications

Prior to the widespread adoption of LC-MS/MS, immunoassays and radiometric methods were the primary techniques for quantifying steroid hormones and their metabolites. nih.govicr.ac.uk

Immunoassays: Enzyme-linked immunosorbent assays (ELISA) and radioimmunoassays (RIA) have been developed for levonorgestrel and related compounds. nih.govunibiotech.inresearchgate.net These methods are based on the principle of competitive binding, where the analyte in a sample competes with a labeled antigen for a limited number of antibody binding sites. elkbiotech.com For example, an ELISA kit for levonorgestrel involves microtiter plates pre-coated with the compound, to which samples or standards are added along with a biotin-conjugated antibody. elkbiotech.com The concentration is determined by measuring the signal from an enzyme-substrate reaction, which is inversely proportional to the amount of analyte in the sample. elkbiotech.com While these assays can be highly sensitive, with limits of detection in the picogram per milliliter range, they can be susceptible to cross-reactivity with structurally similar metabolites, which can be a limitation compared to the high specificity of MS/MS methods. icr.ac.ukresearchgate.net

Radiometric Methods: Radiometric assays involve the use of radioactively labeled compounds (e.g., with tritium, ³H) to trace metabolic processes or to quantify substances. osti.govoup.com For instance, a radiometric assay was developed for progesterone (B1679170) 16α-hydroxylation by measuring the formation of tritiated water (³H₂O) from a specifically labeled progesterone substrate. osti.gov In competitive radiometric receptor binding assays, the affinity of a compound like a metal-labeled progestin for the progesterone receptor is determined by its ability to displace a radiolabeled standard. These techniques are powerful for studying enzyme kinetics and receptor interactions in a research context. osti.govnih.gov

Application of Stable Isotope Labeled Standards in Metabolic and Synthetic Research

The use of stable isotope-labeled (SIL) compounds is considered the gold standard for quantitative analysis by mass spectrometry. caymanchem.com In the context of this compound research, SIL versions of levonorgestrel or its metabolites, such as this compound-d6, serve as ideal internal standards. clearsynth.compharmaffiliates.com

These standards, typically labeled with deuterium (B1214612) (D or ²H), have a higher molecular weight than the unlabeled analyte but exhibit nearly identical chemical and physical properties, including extraction recovery, chromatographic retention time, and ionization efficiency. When a known amount of the SIL standard is added to a sample at the beginning of the workflow, it can accurately correct for variations in sample preparation and matrix effects, leading to highly precise and accurate quantification. nih.gov For example, D-(-)-norgestrel-d7 and levonorgestrel-d6 (B1165255) are commonly used as internal standards in LC-MS/MS methods for levonorgestrel. nih.govomicsonline.orgthieme-connect.com The use of SIL standards is indispensable for pharmacokinetic studies and for precise metabolite quantification in complex biological matrices. nih.gov

| Compound Name | Chemical Formula | Application | Reference |

|---|---|---|---|

| This compound-d6 | C₂₁H₂₀D₆O₃ | Labeled impurity of D-(-)-Norgestrel for use in analytical method development and validation. | clearsynth.compharmaffiliates.com |

| Levonorgestrel-d6 | C₂₁H₂₂D₆O₂ | Internal standard for quantification of levonorgestrel by GC- or LC-MS. | caymanchem.com |

| D-(-)-Norgestrel-d7 | Not specified | Internal standard for quantification of levonorgestrel in plasma by LC-MS/MS. | nih.gov |

| Levonorgestrel-D8 | C₂₁H₂₀D₈O₂ | Metabolic tracer in in-vitro and in-vivo studies. |

Advanced Spectroscopic and Chromatographic Characterization in Research Environments

The definitive identification and characterization of this compound as a reference standard rely on a combination of advanced spectroscopic and chromatographic techniques.

Chromatographic Characterization: High-performance liquid chromatography (HPLC) is a fundamental technique for assessing the purity of reference materials. ajrcps.com For this compound, HPLC analysis is used to confirm its purity, which is often reported to be greater than 95%. lgcstandards.com Stability-indicating HPLC methods are developed to separate the main compound from any potential impurities or degradation products. allsciencejournal.com These methods typically use a C18 column and are validated for parameters like specificity, linearity, accuracy, and precision according to ICH guidelines. ajrcps.comallsciencejournal.com

Spectroscopic Characterization: While detailed NMR data for this compound is not readily available in public literature, its structural confirmation would typically involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition. lgcstandards.comnih.gov The combination of these techniques provides unambiguous structural elucidation and confirms the identity of the synthesized reference material. clearsynth.com

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione | nih.gov |

| Synonyms | 6-Oxolevonorgestrel, 6-Keto Levonorgestrel, Levonorgestrel Impurity J | nih.gov |

| CAS Number | 1175109-63-3 | nih.gov |

| Molecular Formula | C₂₁H₂₆O₃ | nih.gov |

| Molecular Weight | 326.43 g/mol | |

| Monoisotopic Mass | 326.18819469 Da | nih.gov |

Academic Significance and Future Research Directions

Role as a Reference Standard and Impurity Marker in Pharmaceutical Research

The primary and most well-defined role of 6-Oxo D-(-)-Norgestrel is as a reference standard and impurity marker in the quality control of levonorgestrel-containing pharmaceuticals. manasalifesciences.com Regulatory bodies, such as the European Pharmacopoeia, list it as "Levonorgestrel Impurity J". nih.gov Its availability as a purified substance is crucial for the development and validation of analytical methods designed to ensure the purity and stability of the active pharmaceutical ingredient (API). manasalifesciences.comlgcstandards.com

In pharmaceutical research and manufacturing, reference standards are essential for:

Impurity Profiling: Identifying and quantifying impurities that may arise during the synthesis of levonorgestrel (B1675169) or during its degradation over time in a finished product. manasalifesciences.com

Method Development and Validation: Serving as a benchmark in the creation of sensitive and specific analytical techniques, such as High-Performance Liquid Chromatography (HPLC), to separate the impurity from the main compound. clearsynth.com

Quality Control (QC): Used in routine QC applications for Abbreviated New Drug Applications (ANDAs) and commercial production to ensure that the levels of this impurity remain below the established safety thresholds. manasalifesciences.comclearsynth.com

The use of isotopically labeled versions, such as this compound-d6, further enhances analytical precision, serving as an internal standard in quantitative analyses. clearsynth.compharmaffiliates.com

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione | nih.gov |

| Synonyms | 6-Keto Levonorgestrel, 6-Oxolevonorgestrel, Levonorgestrel Impurity J | manasalifesciences.comnih.gov |

| CAS Number | 1175109-63-3 | nih.gov |

| Molecular Formula | C₂₁H₂₆O₃ |

| Molecular Weight | 326.43 g/mol | |

Implications for Understanding Steroid Hormone Biochemistry and Metabolism

The existence of this compound as a metabolite has significant implications for understanding the biotransformation of synthetic steroid hormones in the body. Steroid hormones, both natural and synthetic, undergo extensive metabolism, primarily in the liver, through enzymatic reactions that modify their structure to facilitate excretion. nih.govnih.gov These reactions include oxidation, reduction, and conjugation.

The formation of a 6-oxo derivative from levonorgestrel points toward specific oxidative metabolic pathways. While the metabolism of levonorgestrel is known to involve reduction of the A-ring and hydroxylation at various positions, the presence of an oxidized ketone group at the C-6 position suggests the involvement of specific cytochrome P450 enzymes or other oxidoreductases. nih.gov The study of such metabolites is crucial as they can possess their own biological activity, which may differ from the parent compound. nih.gov

Understanding these metabolic routes is fundamental for:

Predicting potential drug-drug interactions that could alter the clearance rate of the parent hormone. drugbank.com

Explaining inter-individual variability in drug response based on genetic differences in metabolic enzyme activity.

Characterizing the complete pharmacological profile of a drug by accounting for the effects of its metabolites.

Unexplored Areas of Chemical Reactivity and Stereochemical Behavior

The chemical structure of this compound presents intriguing, yet largely unexplored, questions regarding its chemical reactivity and stereochemistry. Steroids possess a rigid four-ring core, and the orientation of substituents (designated as α, below the plane, or β, above the plane) significantly influences their interaction with biological receptors and enzymes. nih.govwikipedia.org

While the stereochemistry of the parent compound, levonorgestrel, is well-established as the biologically active enantiomer of norgestrel (B7790687), the influence of the C-6 ketone in this compound is not well-documented. nih.govresearchgate.net Future research could investigate:

Influence on Adjacent Functional Groups: How the introduction of a planar carbonyl group at C-6 alters the electronic environment and reactivity of the Δ⁴ double bond and the C-3 ketone.

Stereoselective Reductions: The stereochemical outcome of the reduction of the two ketone groups at C-3 and C-6. Research on other steroids shows that enzymes can exhibit high stereospecificity, producing predominantly α- or β-hydroxy metabolites. nih.gov Investigating the reduction of this compound could reveal unique enzymatic preferences and generate novel steroid structures.

Conformational Analysis: How the C-6 oxo group affects the conformation of the A and B rings of the steroid nucleus, which could in turn impact its binding affinity to metabolic enzymes or hormone receptors.

These studies would not only expand the fundamental knowledge of steroid chemistry but could also lead to the synthesis of novel steroid derivatives with unique properties.

Development of Novel Analytical Methodologies for Trace Analysis in Complex Matrices

The detection and quantification of this compound as a trace impurity pose significant analytical challenges. researchgate.net It must be accurately measured at very low concentrations in the presence of a large excess of the structurally similar parent API, and often within complex sample matrices like pharmaceutical creams or biological fluids. ncsu.eduakjournals.com This necessity drives the development of highly sensitive and selective analytical methods.

Current and future research in this area focuses on:

Advanced Chromatographic Techniques: The use of Ultra-High-Performance Liquid Chromatography (UHPLC) for faster and more efficient separations, coupled with high-resolution mass spectrometry (MS) for unambiguous identification and quantification. researchgate.net

Hyphenated Techniques: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly powerful for trace analysis in complex matrices because of its ability to minimize interferences and achieve very low limits of detection (LOD). researchgate.netnih.gov

Sample Preparation: Developing more efficient sample preparation techniques, such as solid-phase extraction (SPE) or pressurized liquid extraction (PLE), to isolate and concentrate the trace analyte from the matrix, thereby improving method sensitivity and reducing matrix effects. ncsu.eduresearchgate.net

Fluorescence Derivatization: For methods using fluorescence detection, which offers high sensitivity, derivatizing the steroid with a fluorescent tag can enhance its detectability. nih.gov

The development of these robust analytical methods is not only critical for pharmaceutical quality control but also for pharmacokinetic studies that aim to measure low levels of steroid metabolites in biological samples. researchgate.net

Table 2: Analytical Techniques for Trace Steroid Analysis

| Technique | Principle | Application for this compound | Source |

|---|---|---|---|

| RP-HPLC-UV | Separation based on polarity with detection via UV absorbance. | Standard quality control for detecting known impurities against a reference standard. | akjournals.com |

| LC-MS/MS | Chromatographic separation followed by mass-based detection of specific parent-daughter ion transitions. | Highly selective and sensitive quantification in complex matrices like plasma or wastewater; ideal for trace impurity analysis. | ncsu.eduresearchgate.net |

| GC-MS | Separation of volatile compounds followed by mass spectrometry. | Suitable for steroid analysis, often requiring derivatization to increase volatility. | sci-hub.se |

| HPLC-FLD | HPLC separation with detection by fluorescence, often requiring derivatization of the analyte. | Offers high sensitivity for quantifying low levels of steroids in clinical or environmental samples. | nih.gov |

Q & A

Q. How can impurity profiling improve the reliability of this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.